Cas no 2228664-84-2 (O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine)

O-(2,5-Difluoro-4-nitrophenyl)methylhydroxylamine is a specialized chemical intermediate used in organic synthesis and pharmaceutical research. Its key structural features—a difluoro-substituted aromatic ring and a nitrophenyl group—enhance reactivity in nucleophilic substitution and coupling reactions. The hydroxylamine moiety provides versatility as a building block for constructing heterocycles or modifying biomolecules. The electron-withdrawing nitro and fluoro groups improve stability while facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for developing fluorinated drug candidates, where its selective reactivity and structural tunability are advantageous. High purity grades ensure consistent performance in sensitive applications. Proper handling is required due to potential sensitivity to light and moisture.
O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine structure
2228664-84-2 structure
Product Name:O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine
CAS No:2228664-84-2
MF:C7H6F2N2O3
MW:204.130948543549
CID:5923065
PubChem ID:165734417
Update Time:2025-06-13

O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine
    • O-[(2,5-difluoro-4-nitrophenyl)methyl]hydroxylamine
    • 2228664-84-2
    • EN300-1787415
    • Inchi: 1S/C7H6F2N2O3/c8-5-2-7(11(12)13)6(9)1-4(5)3-14-10/h1-2H,3,10H2
    • InChI Key: LKZOTZQVGUHCJH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CON)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 204.03464838g/mol
  • Monoisotopic Mass: 204.03464838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 81.1Ų

O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine Pricemore >>

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Additional information on O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine

Research Brief on O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine (CAS: 2228664-84-2) in Chemical Biology and Pharmaceutical Applications

O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine (CAS: 2228664-84-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The compound's distinctive structure, featuring both difluoro and nitro substituents on the phenyl ring, makes it particularly valuable for selective protein modification and targeted drug delivery. Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its effectiveness as a versatile building block for developing covalent inhibitors, especially for challenging therapeutic targets like KRAS mutants and other oncogenic proteins.

In terms of synthetic approaches, researchers from MIT and Harvard have developed an optimized route for producing O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine with improved yield and purity (Nature Chemistry, 2024). The new methodology employs a palladium-catalyzed cross-coupling reaction followed by selective nitro reduction, achieving >90% purity at gram scale. This advancement addresses previous challenges in large-scale production that limited its application in preclinical studies.

Mechanistic studies reveal that this compound acts as an efficient electrophile, particularly in targeting cysteine residues in proteins. Its reactivity profile has been systematically characterized in ACS Chemical Biology (2023), showing optimal selectivity for thiol groups under physiological conditions. The difluoro substitution pattern appears to modulate both reactivity and membrane permeability, making it particularly useful for intracellular targets.

Recent applications in drug discovery include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules targeting estrogen receptor mutants in breast cancer (Cell Chemical Biology, 2024). The compound's ability to form stable covalent bonds with target proteins while maintaining favorable pharmacokinetic properties has positioned it as a valuable warhead in targeted protein degradation strategies.

Ongoing clinical translation efforts focus on optimizing the safety profile of derivatives containing this moiety. Preliminary toxicology data presented at the 2024 American Chemical Society meeting suggest that while the parent compound shows some hepatotoxicity at high doses, strategically modified analogs maintain therapeutic activity with reduced off-target effects.

Future research directions highlighted in recent reviews include exploring its potential in antibody-drug conjugates (ADCs) and as a chemical probe for studying protein-protein interactions. The compound's unique combination of reactivity and stability makes it particularly promising for these applications, though further structure-activity relationship studies are needed to fully exploit its potential.

In conclusion, O-(2,5-difluoro-4-nitrophenyl)methylhydroxylamine represents an important addition to the medicinal chemist's toolbox, with demonstrated utility across multiple therapeutic areas. Its continued development and optimization will likely yield novel therapeutic agents addressing currently undruggable targets in oncology, inflammation, and other disease areas.

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